

3,5-Dibromo-2-chlorobenzonitrile as a chemical intermediate

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Compound of Interest

Compound Name: *3,5-Dibromo-2-chlorobenzonitrile*

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An In-depth Technical Guide to **3,5-Dibromo-2-chlorobenzonitrile** as a Chemical Intermediate

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of complex organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and ability to serve as a scaffold for molecular diversity.

3,5-Dibromo-2-chlorobenzonitrile is an exemplar of such a scaffold. Possessing a unique arrangement of three halogen atoms with differential reactivity and a synthetically malleable nitrile group, this compound presents a rich platform for the construction of intricate molecular architectures.

While less common in literature than its monobrominated analogs, its true potential lies in the capacity for sequential, site-selective functionalization. This guide provides a comprehensive technical overview of **3,5-Dibromo-2-chlorobenzonitrile**, exploring its chemical properties, plausible synthetic routes, and its significant potential as a cornerstone intermediate in the development of novel pharmaceuticals and agrochemicals. The discussion that follows is grounded in established principles of organic chemistry, leveraging data from closely related compounds to illuminate the synthetic utility of this specific isomer.

Section 1: Core Chemical and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These characteristics dictate handling, reaction conditions, and analytical monitoring.

Table 1: Chemical Identity and Properties of **3,5-Dibromo-2-chlorobenzonitrile**

Property	Value	Source
IUPAC Name	3,5-Dibromo-2-chlorobenzonitrile	N/A
CAS Number	1160574-24-2	[1] [2]
Molecular Formula	C ₇ H ₂ Br ₂ CIN	[1]
Molecular Weight	295.36 g/mol	N/A
Linear Formula	C ₇ H ₂ N ₁ Cl ₁ Br ₂	
InChI Key	RFWLJSOZZJPDSE-UHFFFAOYSA-N	
Appearance	Solid (predicted)	N/A
Purity	Typically ≥97%	
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)	[3]
Storage	Ambient temperature, in a dry, well-ventilated place	[4]

Note: Detailed physical properties such as melting and boiling points are not widely reported in peer-reviewed literature. These would need to be determined empirically.

Section 2: Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds requires a nuanced understanding of directing group effects in electrophilic aromatic substitution (EAS). The preparation of **3,5-**

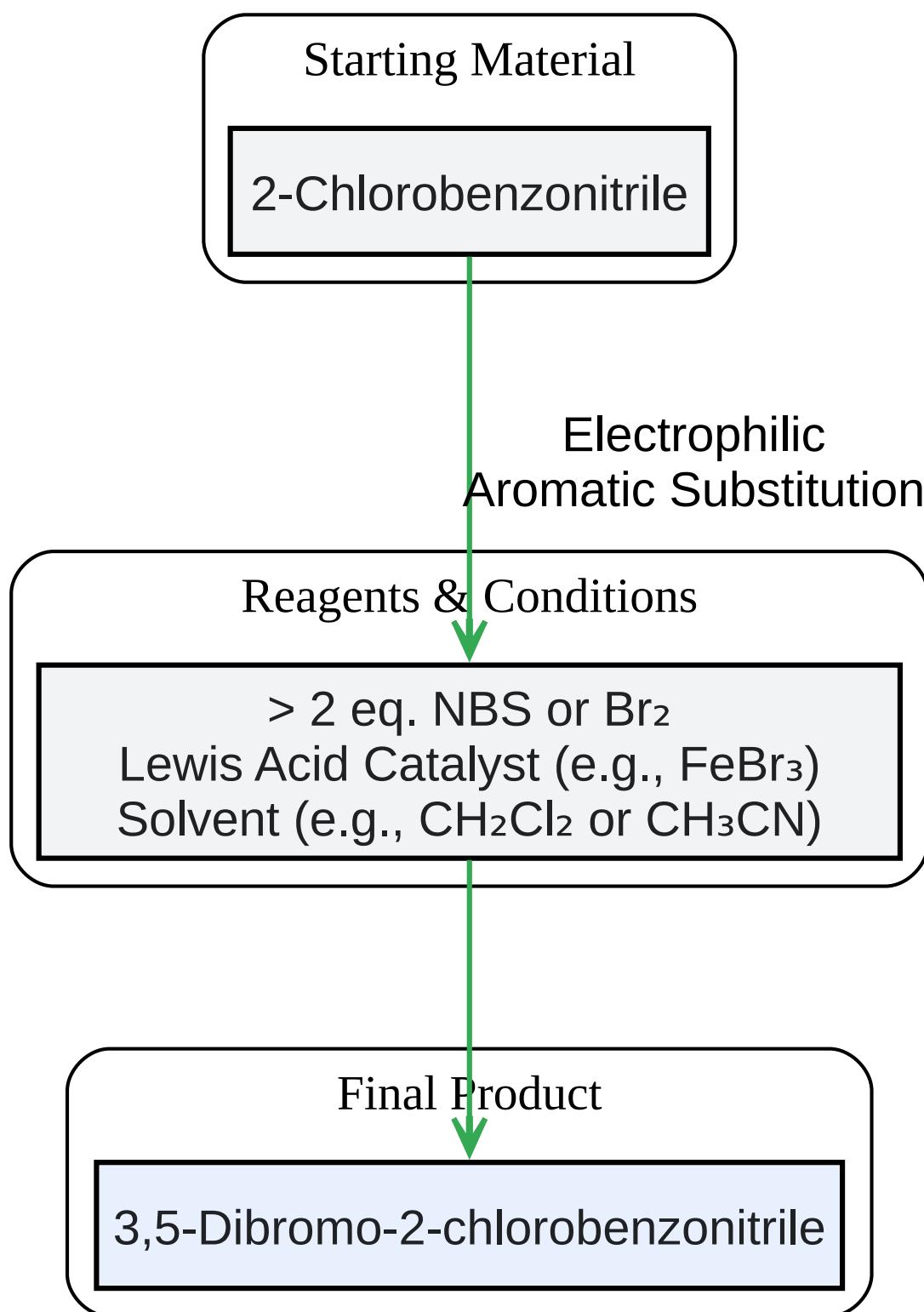
Dibromo-2-chlorobenzonitrile is a case study in navigating these principles.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most logical and industrially scalable route to **3,5-Dibromo-2-chlorobenzonitrile** is the exhaustive bromination of 2-chlorobenzonitrile.^{[5][6]} This precursor is readily available and its substituents guide the regiochemical outcome of the reaction.

- The Chloro (-Cl) Group: An *ortho*-, *para*-director. It activates the positions *ortho* and *para* to itself for electrophilic attack.
- The Cyano (-CN) Group: A *meta*-director. It deactivates the ring but directs incoming electrophiles to the *meta* position.

In the starting material, 2-chlorobenzonitrile, the C5 position is *para* to the directing chloro group and *meta* to the directing cyano group. This confluence of directing effects makes the C5 position highly activated for the first bromination, leading efficiently to 5-Bromo-2-chlorobenzonitrile.^{[6][7]} To install the second bromine atom at the C3 position, which is *ortho* to the chloro group and *meta* to the cyano group, more forcing conditions or an excess of the brominating agent are required.



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Caption: Proposed synthesis of **3,5-Dibromo-2-chlorobenzonitrile**.

Experimental Protocol: Synthesis via Exhaustive Bromination

This protocol is a representative, logical procedure based on established methods for aromatic bromination.^[6] Optimization is essential for maximizing yield and purity.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq.).
- **Dissolution:** Dissolve the starting material in a suitable solvent such as dichloromethane (CH_2Cl_2) or acetonitrile (CH_3CN).
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide (FeBr_3) (approx. 0.05 eq.).
- **Brominating Agent:** In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (2.2 eq.) or elemental bromine (Br_2) (2.2 eq.) in the same solvent.
- **Reaction Execution:** Cool the flask to 0°C in an ice bath. Add the brominating agent solution dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
- **Reaction Progression:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of mono- and di-brominated products.
- **Work-up:** Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any remaining bromine.
- **Extraction:** Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO_3) solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization to isolate the desired **3,5-Dibromo-2-chlorobenzonitrile** isomer.

Section 3: Applications as a Versatile Chemical Intermediate

The synthetic power of **3,5-Dibromo-2-chlorobenzonitrile** stems from its three distinct reactive handles, which can be addressed with high chemo- and regioselectivity. This allows for the programmed, stepwise construction of highly functionalized molecules.^[5]

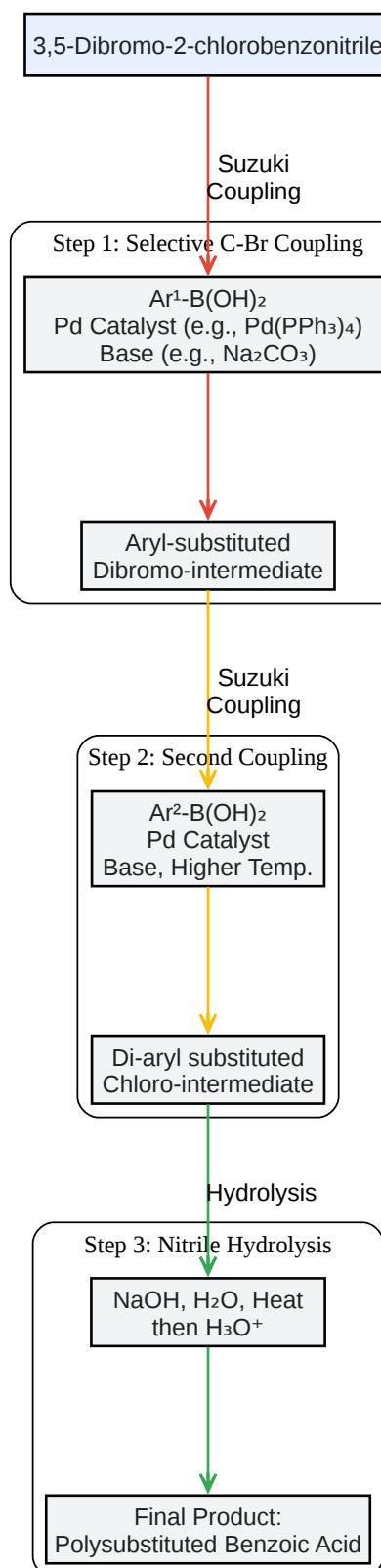
Orthogonal Reactivity of Halogen Atoms

The C-Br and C-Cl bonds exhibit different reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.^[5] This reactivity difference is the cornerstone of its utility, enabling selective functionalization at the bromine positions while leaving the chlorine atom available for a subsequent, different transformation.

Furthermore, the two bromine atoms themselves may exhibit differential reactivity due to steric hindrance from the adjacent chloro group at C2, potentially allowing for selective reaction at the C5-Br bond over the C3-Br bond.

Key Transformations and Synthetic Potential

- Sequential Suzuki-Miyaura Coupling: Introduce two different aryl or vinyl groups in a stepwise manner. First, a Suzuki coupling with one equivalent of a boronic acid can be performed under conditions that favor reaction at the C-Br bonds. After purification, a second Suzuki coupling with a different boronic acid can be carried out under more forcing conditions to react at the remaining C-Br or C-Cl bond.
- Sonogashira and Heck Couplings: The C-Br bonds are excellent handles for introducing alkyne (Sonogashira) or alkene (Heck) moieties.
- Nitrile Group Manipulations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted to an amide. These transformations are typically performed after the desired carbon-carbon bonds have been formed via cross-coupling.^{[3][7]}

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Caption: Sequential functionalization workflow using the intermediate.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a selective coupling at the likely more reactive C5-Br position.

- **Inert Atmosphere:** In an oven-dried Schlenk flask, combine **3,5-Dibromo-2-chlorobenzonitrile** (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a base such as sodium carbonate (Na_2CO_3) (2.5 eq.).
- **Catalyst Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.03 eq.).
- **Solvent System:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
- **Heating:** Heat the reaction mixture to 80-90°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
- **Cooling and Extraction:** Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- **Purification:** Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the mono-arylated product.

Section 4: Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is paramount for laboratory safety. While a specific, detailed safety data sheet (SDS) for **3,5-Dibromo-2-chlorobenzonitrile** is not widely available, data for the compound and its isomers provides a strong basis for safe handling protocols.^{[4][8][9][10]}

Table 2: GHS Hazard Information for **3,5-Dibromo-2-chlorobenzonitrile**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Sigma-Aldrich

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][10]
- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
- Handling: Avoid direct contact with skin and eyes. Avoid formation of dust. After handling, wash hands and any exposed skin thoroughly.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [8][10]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[8][9]

Conclusion

3,5-Dibromo-2-chlorobenzonitrile represents a high-potential, yet under-explored, intermediate for synthetic chemistry. Its value is not merely in its structure, but in the synthetic pathways it unlocks through the principles of differential reactivity and regioselectivity. By enabling the programmed, sequential introduction of various functional groups, it serves as an ideal scaffold for building libraries of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, grounded in the fundamentals of electrophilic substitution, and a strategic approach to its multi-faceted reactivity will empower researchers to fully leverage this versatile building block for innovation.

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